molecular formula C16H22O6 B3151824 4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose CAS No. 72261-44-0

4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose

Cat. No. B3151824
CAS RN: 72261-44-0
M. Wt: 310.34 g/mol
InChI Key: QVXXTLFHRGMIHD-MCIONIFRSA-N
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Description

The compound is a furanose sugar derivative, which are commonly used in various fields, including medicinal chemistry and drug design . The hydroxymethyl group attached to the furanose ring could potentially make the compound an alcohol .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as hydroxymethyl derivatives are often synthesized through reactions involving formaldehyde .


Molecular Structure Analysis

The molecular structure of this compound likely involves a furanose ring (a five-membered ring with four carbon atoms and one oxygen atom), with various substituents attached, including a hydroxymethyl group .

Scientific Research Applications

Organic Synthesis and Fine Chemicals

5-Hydroxymethylfurfural (HMF): , derived from renewable carbohydrate sources like fructose, glucose, sucrose, cellulose, or inulin, serves as a platform molecule for accessing valuable chemicals. Researchers have focused on cleaner and more efficient processes for its production. Notably, HMF has found applications in fine organic synthesis, excluding other well-documented platform molecules and intermediates .

Reactions on the Carbonyl Group

Carbon-Carbon Bond Formation Reactions

Catalysis and Zirconium Phosphate

Researchers have developed catalytic methods using zirconium phosphate and zirconyl chloride to enhance HMF yield, achieving up to 90% efficiency .

Pyridinium Salts

Various pyridinium salts, including poly-4-vinylpyridinium hydrochloride and pyridinium trifluoroacetate, have been employed in HMF-related studies .

Complex Chemistry

The formation of HMF involves intricate side reactions, impacting process efficiency. Despite this complexity, researchers continue to explore its potential in various applications .

Future Directions

While specific future directions for this compound were not found, related compounds are being studied for their potential use in various fields, including drug discovery and development .

properties

IUPAC Name

[(3aR,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-15(2)20-12-13(19-8-11-6-4-3-5-7-11)16(9-17,10-18)22-14(12)21-15/h3-7,12-14,17-18H,8-10H2,1-2H3/t12-,13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXXTLFHRGMIHD-MCIONIFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](C(O[C@@H]2O1)(CO)CO)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose
Reactant of Route 2
4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose
Reactant of Route 3
Reactant of Route 3
4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose
Reactant of Route 4
4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose
Reactant of Route 5
4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose
Reactant of Route 6
Reactant of Route 6
4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose

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